4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole is an organic compound that features a unique combination of a benzodioxole ring, a phenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole typically involves the condensation of 1,3-benzodioxole derivatives with thiazole precursors. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-phenylthioamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The benzodioxole ring is known to interact with biological membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: Compounds like piperonyl butoxide, which also contain the benzodioxole ring, are used as insecticide synergists.
Thiazole derivatives: Compounds such as thiamine (vitamin B1) and various thiazole-based drugs.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole is unique due to its combined structural features, which confer distinct chemical and biological properties
Biological Activity
4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring fused with a benzodioxole moiety, which contributes to its unique properties. Research into its biological activity has revealed various pharmacological effects, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A thiazole ring , which is known for its biological significance.
- A benzodioxole moiety , which enhances its reactivity and potential interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potent antibacterial activity.
Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
---|---|---|
Compound A | 32 | 16 |
Compound B | 64 | 32 |
This compound | TBD | TBD |
Note: TBD indicates that specific MIC data for this compound is yet to be determined.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. These studies often involve assessing the cytotoxic effects on different cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Preliminary results indicate that the compound may inhibit cell proliferation significantly at concentrations ranging from 10 to 50 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
A549 | 20 |
Antioxidant Activity
The antioxidant activity of the compound has been evaluated using various assays such as DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals.
Assay Type | IC50 (µM) |
---|---|
DPPH | 15 |
ABTS | 12 |
These results suggest that this compound exhibits strong antioxidant properties comparable to established antioxidants like ascorbic acid.
While specific mechanisms for the biological activities of this compound are still under investigation, it is hypothesized that the thiazole and benzodioxole rings may interact with biological targets such as enzymes or receptors involved in oxidative stress and cell proliferation pathways. Molecular docking studies have suggested potential binding interactions with key enzymes related to cancer progression and bacterial resistance.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in drug development:
- Case Study A : A derivative of thiazole demonstrated significant antibacterial activity against multi-drug resistant Staphylococcus aureus. The study involved in vitro testing and molecular docking analysis.
- Case Study B : In vivo studies using animal models showed that a related compound improved survival rates in mice with induced tumors, indicating potential for therapeutic applications in oncology.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S/c1-2-4-11(5-3-1)16-17-13(9-20-16)12-6-7-14-15(8-12)19-10-18-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKXVGPLKFMBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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